Sphydrofuran

Description

Historical Context of Discovery and Early Characterization

The study of Sphydrofuran began with its initial detection and subsequent elucidation of its complex molecular structure.

This compound was first isolated in 1971 from the culture filtrates of Streptomyces sp. MC41-M1 and MC340-A1. Its discovery was facilitated by a chemical screening method utilizing Ehrlich's reagent. mdpi.comclockss.org This early isolation marked the beginning of its characterization as a novel natural product.

The absolute configuration of this compound was definitively elucidated in 1991 through a combination of X-ray crystallography and the Helmchen method. mdpi.com This structural determination was further corroborated by its total synthesis in 1997. mdpi.com A key characteristic of this compound is its existence as an anomeric and ring-chain tautomeric mixture. mdpi.com Under acidic conditions, this compound can undergo transformation into more stable derivatives, such as the furan (B31954) derivative 2-methyl-4-(1-glycerol)-furan and 2H-pyran compounds. mdpi.com

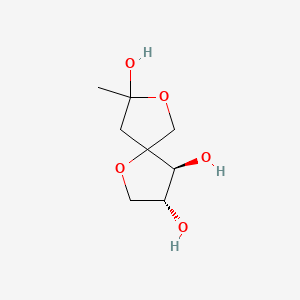

The molecular formula of this compound has been identified as C₁₀H₁₄O₅. mdpi.com An example of its derivatives, compound 1, isolated from Nocardiopsis sp. ZHD001, exhibited an [M + Na]⁺ ion peak at m/z 237.0741 in HRESIMS data, consistent with a molecular formula of C₁₀H₁₄O₅ and four degrees of unsaturation. mdpi.com Infrared (IR) spectroscopy of this compound also indicated the presence of C=O (1736 cm⁻¹) and -OH (3396 cm⁻¹) groups. mdpi.com

Table 1: Key Spectroscopic Data for a this compound Derivative (Compound 1)

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₄O₅ | Derived from HRESIMS data. mdpi.com |

| HRESIMS [M + Na]⁺ | m/z 237.0741 | Indicative of the molecular weight. mdpi.com |

| IR Absorption (C=O) | 1736 cm⁻¹ | Strong absorption peak. mdpi.com |

| IR Absorption (-OH) | 3396 cm⁻¹ | Strong absorption peak. mdpi.com |

Initial Isolation and Detection Methodologies

Significance within Natural Product Chemistry

This compound is recognized as a structurally unique natural product. mdpi.com Its significance within natural product chemistry is underscored by the broader importance of natural compounds, particularly those derived from microorganisms like actinomycetes, which are vital sources for drug discovery due to their diverse chemical structures and biological activities. researchgate.netnih.govfrontiersin.org

Structurally, this compound possesses a 1,7-dioxaspiro[4.4]nonane framework. This spiro skeleton is also a feature of other naturally occurring molecules, including prehispanolone, secosyrins, and syringolides, highlighting a common architectural motif in certain natural products. researchgate.net Recent research has further highlighted the potential of this compound-derived compounds, demonstrating their lipid-lowering activity. mdpi.comnih.govnih.gov

Overview of Key Research Avenues for this compound

Research into this compound continues to expand, driven by its unique chemical properties and potential biological activities. Key research avenues include the identification of novel derivatives, such as those isolated from marine-derived Nocardiopsis sp. ZHD001, which have shown significant lipid-lowering activity with lower cytotoxicity compared to simvastatin. mdpi.comnih.govnih.gov

Investigations also focus on elucidating the biosynthetic pathways for this compound and its derivatives. For instance, compounds like 2-methyl-4-(1-glycerol)-furan (compound 3) are proposed to arise from this compound through processes involving dehydration and ring reformation. mdpi.com Genome mining techniques are increasingly employed to identify specialized metabolite biosynthetic gene clusters (SMBGCs) responsible for the production of this compound, as demonstrated by their identification in Streptomyces ambofaciens ATCC23877. researchgate.net The successful total synthesis of this compound also represents a significant research achievement, providing pathways for further structural modification and biological evaluation. mdpi.comub.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

11072-19-8 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(3R,4S)-8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol |

InChI |

InChI=1S/C8H14O5/c1-7(11)3-8(4-13-7)6(10)5(9)2-12-8/h5-6,9-11H,2-4H2,1H3/t5-,6+,7?,8?/m1/s1 |

InChI Key |

GEMQYLVRMCCZID-NYOFMCRDSA-N |

SMILES |

CC1(CC2(CO1)C(C(CO2)O)O)O |

Isomeric SMILES |

CC1(CC2(CO1)[C@H]([C@@H](CO2)O)O)O |

Canonical SMILES |

CC1(CC2(CO1)C(C(CO2)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-methyl-4-(glyceryl)furan sphydrofuran |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Determination

Advanced Spectroscopic Techniques for Structural Analysis

The initial determination of Sphydrofuran's constitution and relative configuration heavily relied on comprehensive spectroscopic analyses, providing crucial insights into its molecular framework. iraqmedj.orgfragranceu.com

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in elucidating the planar structure and relative configuration of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been extensively employed. iraqmedj.orgfragranceu.comscribd.com

For instance, studies on novel this compound-derived compounds, such as Nicardifuran D (compound 1) and Nicardifuran E (compound 2), have utilized these techniques. The ¹³C NMR data for Nicardifuran D (1) revealed ten carbon signals, including those characteristic of a trisubstituted furan (B31954) ring (δC 108.7, 119.7, 151.6, and 152.7) and an acetyl group (δC 20.8 and 172.8). iraqmedj.org Similarly, Nicardifuran E (2) also showed ten carbon signals, with specific chemical shifts indicating the presence of an acetyl group at C-8. iraqmedj.org

Key HMBC correlations were pivotal in establishing the connectivity of atoms and confirming the planar structures. For Nicardifuran D (1), HMBC correlations from H-1 to C-2, C-3, C-5, and C-4 confirmed the methyl group's attachment to C-2. Further HMBC correlations, such as those from H-8 to C-2, C-3, C-4, C-5, and C-9, and H-10 to C-9, elucidated the position of the -CH₂OOCCH₃ fragment at C-4. Additionally, COSY correlations of H-6 to H-7, combined with HMBC correlations of H-6 to C-7 and H-7 to C-6 and C-5, helped deduce the -CHOHCH₂OH fragment attached to C-5. iraqmedj.org

The NMR data for 2-methyl-4-(1-glyceryl)-furan (compound 3), a stable furan derivative of this compound, also provided critical comparative insights, revealing similar structural features to the newly isolated derivatives, differing mainly by the presence of an acetyl group in some cases. iraqmedj.org

| Position | Nicardifuran D (1) δH (multiplicity, J in Hz) | Nicardifuran D (1) δC | Nicardifuran E (2) δH (multiplicity, J in Hz) | Nicardifuran E (2) δC | 2-methyl-4-(1-glyceryl)-furan (3) δH (multiplicity, J in Hz) | 2-methyl-4-(1-glyceryl)-furan (3) δC |

|---|---|---|---|---|---|---|

| 1 (CH₃) | 2.24 (3H, s) | 13.4 | 2.24 (3H, s) | 13.4 | 2.24 (3H, s) | 13.4 |

| 2 (C) | - | 152.7 | - | 152.7 | - | 152.7 |

| 3 (CH) | 6.05 (1H, s) | 108.7 | 6.05 (1H, s) | 108.7 | 6.05 (1H, s) | 108.7 |

| 4 (C) | - | 151.6 | - | 151.6 | - | 151.6 |

| 5 (CH) | 7.31 (1H, s) | 119.7 | 7.31 (1H, s) | 119.7 | 7.31 (1H, s) | 119.7 |

| 6 (CH) | 4.51 (1H, d, J = 6.0) | 73.8 | 4.51 (1H, d, J = 6.0) | 73.8 | 4.51 (1H, d, J = 6.0) | 73.8 |

| 7 (CH₂) | 3.92 (1H, dd, J = 10.8, 6.6), 4.10 (1H, dd, J = 11.4, 3.6) | 66.9 | 3.92 (1H, dd, J = 10.8, 6.6), 4.10 (1H, dd, J = 11.4, 3.6) | 66.9 | 3.92 (1H, dd, J = 10.8, 6.6), 4.10 (1H, dd, J = 11.4, 3.6) | 66.9 |

| 8 (CH₃) | 2.04 (3H, s) | 20.8 | 2.04 (3H, s) | 20.8 | - | - |

| 9 (C=O) | - | 172.8 | - | 172.8 | - | - |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique for determining the precise molecular formula of a compound by measuring its exact mass-to-charge ratio (m/z). nih.gov This method provides highly accurate mass measurements, allowing for the differentiation of compounds with identical nominal masses but distinct elemental compositions.

For this compound derivatives, HRESIMS has been instrumental in confirming the molecular formulas. For instance, Nicardifuran D (compound 1) was determined to have a molecular formula of C₁₀H₁₄O₅ based on its HRESIMS data, which showed a sodium adduct ion peak at m/z 237.0741 [M + Na]⁺ (calculated for C₁₀H₁₄NaO₅, 237.0733). iraqmedj.org Similarly, Nicardifuran E (compound 2) also exhibited a molecular formula of C₁₀H₁₄O₅, confirmed by HRESIMS data at m/z 237.0741 [M + Na]⁺. iraqmedj.org The known compound 2-methyl-4-(1-glyceryl)-furan (compound 3) was identified with a molecular formula of C₈H₁₂O₄, as deduced by HRESIMS at m/z 195.0628 ([M+Na]⁺, calculated for C₈H₁₂NaO₄, 195.0628). iraqmedj.org

| Compound | Molecular Formula | Observed [M+Na]⁺ m/z | Calculated [M+Na]⁺ m/z |

|---|---|---|---|

| Nicardifuran D (1) | C₁₀H₁₄O₅ | 237.0741 | 237.0733 |

| Nicardifuran E (2) | C₁₀H₁₄O₅ | 237.0741 | 237.0733 |

| 2-methyl-4-(1-glyceryl)-furan (3) | C₈H₁₂O₄ | 195.0628 | 195.0628 |

Definitive Assignment of Absolute Configuration

Establishing the absolute configuration of a chiral molecule like this compound is crucial for a complete understanding of its chemical and biological properties. This has been achieved through a combination of crystallographic methods, chemical derivatization, and advanced computational techniques.

X-ray Crystallographic Studies

X-ray crystallography is a powerful experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction patterns of incident X-rays. This technique was fundamental in establishing the constitution and relative configuration of this compound. Specifically, the constitution and relative configuration of this compound were definitively established through X-ray crystallographic studies of its 8-O-methyl derivative (compound 3a). fragranceu.comdaneshyari.com The absolute configuration of this compound itself was elucidated by X-ray crystallography in 1991. iraqmedj.org

Application of the Helmchen Method

While X-ray crystallography provided insights into the relative and, in some cases, absolute configuration, the Helmchen method offered an additional, complementary approach for absolute configuration assignment. The absolute configuration at C(4) of this compound, and consequently the entire molecule, was determined to be (3R,4S,5S) by employing the Helmchen method. This determination was achieved by starting from a stable furan derivative of this compound (compound 2). fragranceu.comdaneshyari.com The Helmchen method is recognized for its utility in determining the absolute configuration of chiral secondary alcohols and amines. daneshyari.com

Theoretical Calculations in Electronic Circular Dichroism (ECD)

Theoretical calculations in Electronic Circular Dichroism (ECD) have become a robust tool for assigning the absolute configuration of complex natural products, especially when crystallographic data are challenging to obtain. For this compound and its derivatives, ECD calculations have been widely applied to confirm absolute configurations. iraqmedj.orgfragranceu.comscribd.com

The process typically involves performing conformational analyses (e.g., using molecular mechanics with an MMFF force field) to identify stable conformers. Subsequently, these selected conformers are reoptimized at specific density functional theory (DFT) levels, such as B3LYP/6-31+g(d,p) in methanol (B129727) or PBE0 hybrid functional and Ahlrichs' def2-TZVP basis sets. iraqmedj.orgscribd.com The ECD spectra are then simulated by calculating the velocity rotatory strengths of excited states (e.g., the first 60 excited states) and averaging them according to Boltzmann distribution theory and relative Gibbs free energy. iraqmedj.orgscribd.com

The calculated ECD curves are then compared with experimental ECD spectra. A strong agreement between the calculated and experimental spectra provides compelling evidence for the assigned absolute configuration. For example, the calculated CD curves of (6R)-Nicardifuran D (1) showed good agreement with the experimental ones, thus confirming its absolute structure. iraqmedj.org Similarly, for Nocardifuran A (1) and Nocardifuran B (4), ECD calculations were crucial in resolving uncertainties regarding stereogenic centers and confirming their absolute configurations. scribd.com

Characterization of Anomeric and Ring-Chain Tautomerism

This compound is recognized as an anomeric and ring-chain tautomeric mixture. mdpi.com This characteristic behavior is common in saccharides and related cyclic ethers, where an open-chain form exists in equilibrium with various cyclic forms. masterorganicchemistry.com Ring-chain tautomerism involves the reversible interconversion between an open-chain structure and one or more cyclic structures, typically mediated by intramolecular cyclization reactions. masterorganicchemistry.comscispace.com

In the context of furanose sugars, which share the five-membered cyclic ether structure found in this compound, the formation of cyclic hemiacetals from an open-chain aldehyde or ketone is a classic example of ring-chain tautomerism. masterorganicchemistry.com The anomeric carbon, which becomes a new chiral center upon cyclization, gives rise to anomers (e.g., alpha and beta diastereomers), further complicating the mixture. masterorganicchemistry.com The interconversion between these tautomeric forms can be influenced by factors such as solvent and temperature, and their presence can be observed through techniques like NMR spectroscopy, especially when the interconversion is slow on the NMR timescale. scispace.comresearchgate.net The dynamic equilibrium between these forms is a fundamental aspect of this compound's chemical nature.

Investigation of Conformational Preferences and Dynamics

The investigation of conformational preferences and dynamics of this compound and its derivatives is crucial for understanding their stability and reactivity. For this compound-derived compounds, conformational analyses have been performed using computational software and molecular mechanics force fields. mdpi.com

A common approach involves initial conformational searches using molecular mechanics force fields, such as the MMFF force field, to identify low-energy conformers. mdpi.commestrelab.com Subsequently, selected conformers are often reoptimized at higher levels of theory, such as the B3LYP/6-31+g (d, p) level using programs like Gaussian, to refine their geometries and energies. mdpi.com These calculations provide detailed information about the preferred three-dimensional arrangements of the molecule and the energy barriers for interconversion between different conformations.

For furanose rings, which are inherently flexible, determining conformational preferences can be challenging. Molecular dynamics simulations are powerful tools for systematically analyzing the conformational properties of such ring systems. nih.gov These simulations can describe the influence of ring substituents on the geometry of the furanose ring and identify energetic contributions to pseudorotation pathways, such as unfavorable interactions between vicinal or non-vicinal ring substituents and the endo-anomeric effect. nih.gov The orientation of groups like the lactol group can also correlate with ring conformational preferences via the exo-anomeric effect. nih.gov These computational studies provide a detailed understanding of the dynamic behavior and preferred shapes of this compound in solution.

Total Synthesis Approaches to this compound

Total synthesis efforts for this compound have focused on achieving high stereoselectivity and efficiency, often leveraging the power of enzymatic catalysis and strategic oxidative transformations.

One notable and efficient route to this compound involves a chemo-enzymatic approach, commencing from readily available achiral precursors. This strategy capitalizes on the high stereocontrol offered by enzymatic reactions. wikipedia.orgwikipedia.orguni.luciteab.com

A pivotal step in the chemo-enzymatic synthesis of this compound is the aldol (B89426) condensation reaction catalyzed by rabbit muscle aldolase (B8822740) (RAMA; E.C.4.1.2.13). This enzyme facilitates the condensation between dihydroxyacetone phosphate (B84403) (DHAP) and chloroacetaldehyde. wikipedia.orgwikipedia.orguni.lu The RAMA-catalyzed reaction is well-established for its ability to generate vicinal diols with high stereochemical control, specifically yielding the D-threo (3S,4R) configuration. wikipedia.org Dihydroxyacetone phosphate, a crucial reactant, can be generated in situ from fructose-1,6-bisphosphate (FDP) through the combined action of RAMA and triosephosphate isomerase (TIM). wikipedia.org

| Reactant 1 (Achiral) | Reactant 2 (Achiral) | Enzyme | Product (Chiral Intermediate) | Stereochemistry |

| Dihydroxyacetone phosphate | Chloroacetaldehyde | Rabbit Muscle Aldolase | 5-deoxy-5-chloro-D-threo-pentulose derivative | D-threo (3S,4R) |

Following the enzyme-promoted aldol condensation, the resulting D-threo-pentulose derivative undergoes suitable protection of its hydroxyl functionalities. Subsequently, a highly diastereoselective carbon-carbon bond-forming reaction is employed: a Grignard addition using allylmagnesium bromide. This step is critical for introducing the necessary carbon framework with precise stereochemical control, setting the stage for the final ring closure. wikipedia.orgwikipedia.orguni.lu

The synthetic sequence culminates with a Wacker reaction. This oxidative transformation is strategically utilized to cyclize the intermediate, leading to the formation of the characteristic spirobicyclic core of this compound. The Wacker reaction, known for its ability to convert terminal alkenes to methyl ketones, plays a crucial role in establishing the final structural integrity of the natural product. wikipedia.orgwikipedia.orguni.lu

Another significant synthetic avenue explored for this compound is the formal total synthesis, particularly from carbohydrate feedstocks. This approach leverages the inherent chirality and abundance of carbohydrates as starting materials, aligning with principles of green chemistry by utilizing environmentally benign resources. fishersci.cathermofisher.in

| Starting Material (Carbohydrate) | Key Reactions | Outcome |

| D-Xylose | Protective group-free Wittig reaction, Acid-catalyzed intramolecular cyclization | 3,4-dihydroxytetrahydrofurans (chiral building blocks for this compound) |

Intramolecular Cyclization Facilitated by Acid Catalysis

A significant approach to the formal total synthesis of this compound involves the acid-catalyzed intramolecular cyclization of unprotected carbohydrates. This method, particularly starting from D-xylose, proceeds through an initial Wittig reaction to yield olefinated carbohydrates, followed by cyclization to form 3,4-dihydroxytetrahydrofurans ru.nlnih.gov. These dihydroxytetrahydrofurans serve as crucial chiral building blocks for the subsequent synthesis of enantiopure natural products, including this compound ru.nl.

Early investigations into this cyclization utilized various Lewis acids, such as gold(III) chloride (AuCl3), indium(III) chloride (InCl3), iron(III) chloride (FeCl3), and bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) ru.nl. Notably, it was discovered that in many instances, the catalytic activity attributed to Lewis acids was, in fact, due to protic acids liberated in situ ru.nl. Trifluoromethanesulfonic acid (TfOH) has also been demonstrated as an effective catalyst for this cyclization ru.nl. The reaction conditions typically involve conducting the cyclization in dichloromethane (B109758) (CH2Cl2) at room temperature, though some reactions, such as those catalyzed by TfOH, may require slightly elevated temperatures (e.g., 40 °C) ru.nl. The addition of desiccants like calcium sulfate (B86663) (CaSO4) and salts such as potassium hexafluorophosphate (B91526) (KPF6) can also be beneficial, particularly with certain Lewis acid catalysts ru.nl.

The efficiency of this acid-catalyzed intramolecular cyclization varies depending on the specific catalyst and substrate. For instance, when utilizing an olefinated carbohydrate derived from D-xylose (intermediate compound 12a), the cyclization yields for the formation of 3,4-dihydroxytetrahydrofurans demonstrate the effectiveness of different acid catalysts ru.nl.

Table 1: Yields of 3,4-Dihydroxytetrahydrofuran (from Substrate 12a) via Acid-Catalyzed Cyclization

| Catalyst | Amount (mol%) | Additives | Temperature (°C) | Isolated Yield (%) |

| AuCl3 ru.nl | 5 | None | RT | 78 |

| InCl3 ru.nl | 5 | None | RT | 65 |

| FeCl3 ru.nl | 5 | None | RT | 55 |

| Bi(OTf)3 ru.nl | 5 | KPF6 (5 mol%), CaSO4 (1.1 eq) | RT | 70 |

| TfOH ru.nl | 5 | CaSO4 (1.1 eq) | 40 | 74 |

Note: All reactions were performed in CH2Cl2. RT = Room Temperature.

Regiospecific Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues often involves manipulating the core furan scaffold or developing new pathways from alternative precursors, maintaining regiospecificity to achieve desired structural outcomes.

This compound itself is known to exist as an anomeric and ring-chain tautomeric mixture, exhibiting a propensity to transform into more stable furan derivatives under acidic conditions. A notable example is its conversion to 2-methyl-4-(1-glycerol)-furan mdpi.comnih.gov. Recent research has identified novel this compound-derived compounds through chemical investigations of natural extracts. For instance, two new this compound-derived compounds (referred to as compounds 1 and 2 in the literature) and a known compound, 2-methyl-4-(1-glycerol)-furan (compound 3), were isolated from Nocardiopsis sp. ZHD001 mdpi.comnih.gov. Compound 1 represents a novel rearranged this compound-derived derivative, while compound 2 possesses the molecular formula C10H14O5 nih.gov. Further studies have also led to the identification of five new this compound-derived dimers, including nocardifuran A, 13-acetyl-nocardifuran A, 15-epi-nocardifuran A, nocardifuran B, and nocardifuran C, isolated from Nocardiopsis sp. ZSN1 mdpi.com. These dimeric structures represent a new class of this compound derivatives, enhancing the chemical diversity known for this compound family mdpi.com.

Beyond direct derivatization, new synthetic pathways have been developed to access this compound analogues and related natural products. A significant strategy involves the use of common precursors to synthesize a family of compounds, ensuring regiospecificity in the construction of the furan core and subsequent modifications. For example, this compound, along with other natural products such as secosyrins (secosyrin 1 and secosyrin 2) and syributins (syributin 1 and syributin 2), can be synthesized from a single precursor acs.org. This common precursor can be accessed from starting materials like 3-tri-n-butylstannylfuran or 3-bromofuran, highlighting versatile synthetic routes that allow for the divergent synthesis of structurally related furan-containing natural products acs.org. This approach underscores the utility of modular synthetic designs in accessing a range of complex natural product analogues from readily available furan building blocks.

Table 2: Key this compound Derivatives and Analogues Identified from Natural Sources

| Compound Name | Source Organism | Type of Derivative/Analogue | Key Structural Feature |

| 2-methyl-4-(1-glycerol)-furan mdpi.comnih.govmdpi.com | Nocardiopsis sp. ZHD001, Nocardiopsis sp. ZSN1 | Furan Derivative | Stable furan formed under acidic conditions |

| Compound 1 (rearranged derivative) mdpi.comnih.gov | Nocardiopsis sp. ZHD001 | Novel Rearranged Derivative | Rearranged this compound scaffold |

| Compound 2 (C10H14O5) nih.gov | Nocardiopsis sp. ZHD001 | Novel Derivative | Specific molecular formula C10H14O5 |

| Nocardifuran A mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Dimer of this compound-derived units |

| 13-acetyl-nocardifuran A mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Acetylated nocardifuran A |

| 15-epi-nocardifuran A mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Epimer of nocardifuran A at C-15 |

| Nocardifuran B mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Another distinct dimeric this compound derivative |

| Nocardifuran C mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Another distinct dimeric this compound derivative |

| Secosyrin 1 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

| Secosyrin 2 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

| Syributin 1 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

| Syributin 2 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not directly available as a singular entry for the parent compound |

| D-xylose | 135041 |

| Gold(III) chloride | 24522 |

| Indium(III) chloride | 24590 |

| Iron(III) chloride | 24386 |

| Bismuth(III) trifluoromethanesulfonate | 162118 |

| Trifluoromethanesulfonic acid | 69174 |

| Potassium hexafluorophosphate | 62657 |

| Calcium sulfate | 24907 |

| 2-methyl-4-(1-glycerol)-furan | 159336 |

| Nocardifuran A | Not readily available |

| 13-acetyl-nocardifuran A | Not readily available |

| 15-epi-nocardifuran A | Not readily available |

| Nocardifuran B | Not readily available |

| Nocardifuran C | Not readily available |

| Secosyrin 1 | Not readily available |

| Secosyrin 2 | Not readily available |

| Syributin 1 | Not readily available |

| Syributin 2 | Not readily available |

| 3-tri-n-butylstannylfuran | 5389650 |

| 3-bromofuran | 136279 |

This compound, a naturally occurring furanoid, is a compound of significant scientific interest due to its unique structural features and its utility as a chiral building block in organic synthesis. This article delves into the established synthetic strategies and methodologies employed for its preparation and the subsequent derivatization of its core scaffold.

Synthetic Strategies and Methodologies

Regiospecific Synthesis of this compound Derivatives and Analogues

The regiospecific synthesis of this compound derivatives and analogues involves either direct modification of the core furan scaffold or the development of new synthetic pathways from alternative precursors, ensuring precise control over the structural outcome.

This compound is known to exist as an anomeric and ring-chain tautomeric mixture, which can transform into more stable furan derivatives under acidic conditions. A well-documented example is its conversion to 2-methyl-4-(1-glycerol)-furan mdpi.comnih.gov. Recent chemical investigations of natural extracts have led to the identification of novel this compound-derived compounds. For instance, Nocardiopsis sp. ZHD001 yielded two new this compound-derived compounds (referred to as compounds 1 and 2 in the literature) alongside the known 2-methyl-4-(1-glycerol)-furan (compound 3) mdpi.comnih.gov. Compound 1 represents a novel rearranged this compound-derived derivative, while compound 2 has been characterized with the molecular formula C10H14O5 nih.gov. Further research on Nocardiopsis sp. ZSN1 led to the isolation of five new this compound-derived dimers, including nocardifuran A, 13-acetyl-nocardifuran A, 15-epi-nocardifuran A, nocardifuran B, and nocardifuran C mdpi.com. These dimeric structures represent a new class of this compound derivatives, significantly expanding the known chemical diversity of this compound family mdpi.com.

Beyond direct derivatization, new synthetic pathways have been established to access this compound analogues and structurally related natural products. A notable synthetic strategy employs common precursors to enable the divergent synthesis of a family of compounds, maintaining regiospecificity in the construction of the furan core and subsequent modifications. For example, this compound, along with other natural products such as secosyrins (secosyrin 1 and secosyrin 2) and syributins (syributin 1 and syributin 2), can be synthesized from a single common precursor acs.org. This precursor can be derived from starting materials like 3-tri-n-butylstannylfuran or 3-bromofuran, illustrating versatile synthetic routes that allow for the production of a range of structurally related furan-containing natural products acs.org. This approach highlights the effectiveness of modular synthetic designs in accessing diverse complex natural product analogues from readily available furan building blocks.

Table 2: Key this compound Derivatives and Analogues Identified from Natural Sources

| Compound Name | Source Organism | Type of Derivative/Analogue | Key Structural Feature |

| 2-methyl-4-(1-glycerol)-furan mdpi.comnih.govmdpi.com | Nocardiopsis sp. ZHD001, Nocardiopsis sp. ZSN1 | Furan Derivative | Stable furan formed under acidic conditions |

| Compound 1 (rearranged derivative) mdpi.comnih.gov | Nocardiopsis sp. ZHD001 | Novel Rearranged Derivative | Rearranged this compound scaffold |

| Compound 2 (C10H14O5) nih.gov | Nocardiopsis sp. ZHD001 | Novel Derivative | Specific molecular formula C10H14O5 |

| Nocardifuran A mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Dimer of this compound-derived units |

| 13-acetyl-nocardifuran A mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Acetylated nocardifuran A |

| 15-epi-nocardifuran A mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Epimer of nocardifuran A at C-15 |

| Nocardifuran B mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Another distinct dimeric this compound derivative |

| Nocardifuran C mdpi.com | Nocardiopsis sp. ZSN1 | Dimeric Derivative | Another distinct dimeric this compound derivative |

| Secosyrin 1 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

| Secosyrin 2 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

| Syributin 1 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

| Syributin 2 acs.org | Common Precursor | Analogue | Related natural product synthesized from common furan precursor |

Chemical Reactivity and Transformation Pathways

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, Sphydrofuran undergoes significant transformations, leading to the formation of stable furan (B31954) derivatives and other rearranged products. This reactivity highlights its sensitivity to acidic environments. acs.orgfishersci.com

Mechanisms of Furan Derivative Formation (e.g., 2-Methyl-4-(1-glycerol)-furan)

A notable acid-catalyzed transformation of this compound is its conversion into the stable furan derivative 2-methyl-4-(1-glycerol)-furan (referred to as compound 3 or 6 in various studies) and a 2H-pyran compound. acs.orgfishersci.comorganic-chemistry.org This process is proposed to initiate with the elimination of a water molecule, followed by a ring-opening elimination. acs.org Further complexity in these transformations is observed, as evidenced by the formation of novel rearranged this compound-derived derivatives (e.g., compound 1), which are suggested to arise from 2-methyl-4-(1-glycerol)-furan through a sequence involving ring reformation, dehydration, reduction, and acetylation. acs.org

The general mechanism for acid-catalyzed furan ring opening involves the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step. This is followed by a nucleophilic attack by a solvent molecule, leading to the formation of furanol intermediates (e.g., 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol). Subsequent protonation of the furanol at the ring oxygen then initiates the opening of the furanic ring, ultimately yielding linear products such as 4-hydroxy-2-butenal. scite.aiacs.orgresearchgate.netfigshare.com While this describes the general reactivity of simple furans, the specific transformations of this compound indicate a more intricate interplay of these steps within its complex bicyclic structure, leading to the observed furan and pyran derivatives.

Table 1: Acid-Catalyzed Transformations of this compound

| Starting Material | Conditions | Key Transformation Steps | Primary Furan Derivative Product | Other Products/Rearrangements |

| This compound | Acidic conditions | H2O elimination, ring-opening elimination | 2-Methyl-4-(1-glycerol)-furan | 2H-pyran compound, rearranged derivatives (e.g., Compound 1 via ring reformation, dehydration, reduction, acetylation) acs.orgfishersci.com |

Elucidation of Dehydration and Ring-Opening Processes

The acid-catalyzed conversion of this compound into its furan and pyran derivatives explicitly involves dehydration and ring-opening processes. Research indicates that this compound, as an anomeric and ring-chain tautomeric mixture, readily undergoes these transformations. The elimination of water is a critical initial step, which then facilitates the subsequent ring-opening of the furan system. acs.org This is consistent with the broader understanding of acid-catalyzed transformations of furan-containing compounds, where dehydration reactions are common in the formation of furan derivatives from sugars. rsc.orgrsc.orgnih.govresearchgate.net These processes are often accompanied by rearrangements, where the molecular skeleton undergoes structural changes to achieve more stable configurations, as seen in the formation of the rearranged this compound derivatives. acs.org

Electrophilic Aromatic Substitution Reactions of the Furan Ring

The furan ring within this compound is an electron-rich heterocyclic system, which makes it susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org Furans are generally more reactive towards EAS than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. smolecule.com In furan, electrophilic substitution typically occurs at the 2-position (α-position) due to the greater stability of the resulting carbocation intermediate, where the positive charge can be effectively delocalized over the aromatic system. smolecule.comlibretexts.org Therefore, it is expected that the furan ring of this compound would also preferentially undergo electrophilic substitution at its α-positions, subject to steric hindrance from the fused cyclohexane (B81311) ring and other substituents.

Cycloaddition Chemistry Involving this compound-Derived Furan Systems

This compound and its derived furan systems are capable of engaging in cycloaddition reactions. wikipedia.org Furans are well-known dienes in Diels-Alder reactions, which are [4+2] cycloadditions where a four-π-electron system (the furan) combines with a two-π-electron dienophile to form a six-membered ring. uc.ptnumberanalytics.compressbooks.pub These reactions are highly regio- and stereoselective, making them valuable tools in organic synthesis for constructing complex cyclic structures. uc.ptnumberanalytics.com The involvement of furan systems in cycloaddition chemistry is further underscored by their role in the total synthesis of complex natural products, including this compound itself, Secosyrins, and Syributins, where Diels-Alder reactions of furan systems have been pivotal steps. figshare.comwikipedia.orgresearchgate.net This indicates that the furan ring within this compound, or its derivatives, can act as a diene in such pericyclic reactions, contributing to the formation of more intricate molecular architectures.

Stability Under Varied Chemical Conditions

This compound exists as an anomeric and ring-chain tautomeric mixture, implying a dynamic equilibrium between different forms. acs.orgfishersci.com This tautomerism suggests a certain degree of inherent lability or interconversion under specific conditions. As discussed, this compound undergoes transformations under acidic conditions, converting into stable furan and pyran derivatives, which indicates its instability in acidic environments. acs.orgfishersci.com This acid-sensitivity is a common characteristic of furan compounds, which can also undergo rehydration and polymerization to form humins under harsh acidic conditions. rsc.org While detailed stability profiles under a wide range of chemical conditions (e.g., basic, oxidative, reductive, thermal) are not extensively documented specifically for this compound in the provided sources, the reported acid-catalyzed transformations are a key indicator of its chemical vulnerability. For short-term storage, this compound is recommended to be kept dry, dark, and at 0-4 °C, suggesting potential sensitivity to light, moisture, and elevated temperatures for prolonged periods. smolecule.com

Biosynthesis and Biogenetic Investigations

Microbial and Plant Origins of Sphydrofuran

This compound and its derivatives are predominantly found in microorganisms, particularly within the diverse genus Streptomyces.

Isolation from Streptomyces Strains

This compound was initially identified and isolated in 1971 from the culture filtrates of Streptomyces sp. strains MC41-M1 and MC340-A1 through chemical screening methods utilizing Ehrlich's reagent. wikipedia.orgciteab.comthegoodscentscompany.com Further studies also reported its isolation from Streptomyces sp. strains Gö 28 and Tü 3616. citeab.comwikipedia.org Another Streptomyces sp. strain, FV60, has been shown to produce (1R,2R)-1-(5′-methylfur-3′-yl)propane-1,2,3-triol (MFPT), a stable furan (B31954) derivative that is readily transformed from this compound. acs.orgnih.gov

Occurrence in Other Natural Sources

Beyond Streptomyces, novel this compound-derived derivatives have been isolated from the active crude extracts of Nocardiopsis sp. ZHD001, a marine actinomycete. wikipedia.orgthegoodscentscompany.com This indicates that the biosynthetic machinery for this compound or closely related compounds may be present in other actinomycetes, highlighting a broader distribution within this microbial phylum. While spiroketals, as a general class of compounds, are widely distributed across various natural sources including microbes, fungi, plants, insects, and marine organisms, direct evidence for this compound's occurrence in plants or animals is not extensively documented in current research. thegoodscentscompany.com

Proposed Biosynthetic Pathways and Intermediates

While the complete in vivo biosynthetic pathway of this compound from primary metabolites is still under comprehensive elucidation, insights from chemical synthesis and structural analysis provide strong indications of potential precursors and key transformations.

Postulated Steps from Primary Metabolites

Chemical synthesis approaches have offered valuable clues regarding the likely origins of this compound's carbon skeleton. One chemo-enzymatic total synthesis of this compound commenced from achiral precursors such as dihydroxyacetone phosphate (B84403) (DHAP) and chloroacetaldehyde, with rabbit muscle aldolase (B8822740) (RAMA) catalyzing a crucial aldol (B89426) condensation step. uni.lumetabolomicsworkbench.orgfishersci.com This suggests that DHAP, a central intermediate in carbohydrate metabolism, could serve as a primary metabolic precursor in the natural pathway. Additionally, a formal total synthesis of this compound has been achieved starting from D-xylose, a common pentose (B10789219) sugar, further supporting the involvement of carbohydrate-derived primary metabolites in its biogenesis. nih.gov The structural uniqueness of this compound and its derivatives implies a complex series of enzymatic reactions leading from these basic building blocks to the characteristic spiroketal structure. wikipedia.orgthegoodscentscompany.com

Role of Anomeric and Tautomeric Equilibrium in Biogenesis

A significant chemical characteristic of this compound is its existence as an anomeric and ring–chain tautomeric mixture. wikipedia.orgciteab.comwikipedia.org This equilibrium is not merely a feature of the isolated compound but is also relevant to its biogenesis and stability. Under mild acidic conditions, this compound can readily transform into a more stable furan derivative, such as 2-methyl-4-(1-glycerol)-furan. wikipedia.orgciteab.comwikipedia.orgdaneshyari.com This inherent tautomeric behavior suggests that interconversion between different forms might play a role in the enzymatic steps or the final stabilization of the compound within the producing organism's metabolic environment. The specific configuration of this compound, including its absolute configuration at C(4) (3R,4S,5S), was elucidated through techniques like X-ray crystallography and the Helmchen method, highlighting the stereochemical control inherent in its biological synthesis. wikipedia.orgciteab.comwikipedia.org

Genomic and Genetic Analysis of Biosynthetic Gene Clusters

Recent advancements in bioinformatics and genomics have enabled the identification of the genetic elements responsible for this compound biosynthesis. A specialized metabolite biosynthetic gene cluster (SMBGC) directing the production of this compound has been identified in the genome of Streptomyces ambofaciens ATCC23877. atamanchemicals.combiorxiv.orgmdpi.com This discovery was made possible through the application of advanced bioinformatics tools like Synteruptor, which are designed to identify genomic islands enriched in SMBGCs, even those previously overlooked by earlier versions of antiSMASH. atamanchemicals.combiorxiv.orgmdpi.com Experimental validation confirmed that this specific SMBGC is indeed responsible for the biosynthesis of this compound, providing a crucial link between the genetic code and the production of this natural product. atamanchemicals.combiorxiv.orgmdpi.com The identification of such gene clusters is fundamental for understanding the enzymatic machinery involved and offers avenues for future genetic manipulation to enhance production or create novel derivatives.

Biological Activities and Mechanistic Investigations

Specific Biological Activities of Sphydrofuran and its Derivatives

Modulation of Viral Penetration into Host Cells

Lipid Metabolism Regulation

The regulation of lipid metabolism is a critical area of research, especially concerning metabolic disorders like hyperlipidemia. This compound-derived compounds have demonstrated notable effects on lipid profiles, primarily through their in vitro activities and interactions with key nuclear receptors.

In vitro Assessments of Lipid-Lowering Effects

Recent studies have highlighted the significant lipid-lowering capabilities of this compound-derived compounds. Specifically, two new this compound-derived compounds (designated as compounds 1 and 2) and a known analogue, 2-methyl-4-(1-glycerol)-furan (compound 3), isolated from the marine-derived bacterium Nocardiopsis sp. ZHD001, exhibited potent lipid-lowering activity in in vitro models. These compounds were evaluated in lipid-loaded HepG2 cells, a common model for assessing lipid accumulation. nih.govalfa-chemistry.commiami.edu

The assessment revealed that compounds 1, 2, and 3 significantly reduced intracellular fat deposition in HepG2 cells at a concentration of 10 μM. miami.edu Furthermore, these compounds demonstrated a dose-dependent reduction in intracellular levels of low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and total cholesterol (TC). nih.govmiami.edu Their efficacy was comparable to that of simvastatin, a widely used lipid-lowering drug, while exhibiting lower cytotoxicity. nih.govmiami.edu

The observed effects on lipid levels are summarized in the table below:

| Compound | Concentration (µM) | Intracellular Fat Deposition Reduction (%) | Intracellular LDL-C Reduction (%) | Intracellular TG Reduction (%) | Intracellular TC Reduction (%) |

| Compound 1 | 10 | 7.4 | 4.7 | 54.7 | 6.5 |

| Compound 2 | 10 | 17.1 | 18.7 | 64.2 | 1.0 |

| Compound 3 | 10 | 10.1 | 58.9 | 63.4 | 33.0 |

| Simvastatin (Positive Control) | 10 | Similar to compounds 1-3 | Similar to compounds 1-3 | Similar to compounds 1-3 | Similar to compounds 1-3 |

| Data derived from in vitro assessments in HepG2 cells. miami.edu |

Ligand-Receptor Interactions (e.g., Farnesoid X Receptor Agonism)

Beyond their direct lipid-lowering effects, investigations have explored the underlying molecular mechanisms, particularly focusing on ligand-receptor interactions. Certain this compound-derived dimeric compounds, specifically 2-methyl-4-(1-glycerol)-furan (MGF) dimers, have been identified as agonists of the farnesoid X receptor (FXR). citeab.comfishersci.comthegoodscentscompany.com FXR is a nuclear receptor predominantly expressed in the liver and intestine, playing a pivotal role in regulating bile acid homeostasis, glucose, and lipid metabolism. fishersci.comnih.govunitus.it

Studies demonstrated that MGF dimers, including compounds 1, 3, and 4 (nocardifuran A, 15-epi-nocardifuran A, and nocardifuran B, respectively), could activate FXR at a concentration of 1 μM. citeab.comfishersci.com This agonistic activity is significant as FXR activation is a validated strategy for managing hepatic lipid homeostasis, suppressing inflammation, and mitigating fibrosis, particularly in non-alcoholic fatty liver disease (NAFLD). fishersci.comnih.gov The ability of these this compound derivatives to activate FXR suggests a potential mechanism by which they exert their lipid-lowering effects, influencing target genes involved in lipid synthesis, breakdown, transport, and storage. fishersci.comnih.gov

Other Observed Biological Effects (e.g., Growth Promotion for Microorganisms)

While lipid metabolism regulation is a primary focus, this compound and its derivatives have exhibited other biological activities. One notable example is the anti-herpesvirus activity of (1R,2R)-1-(5'-methylfur-3'-yl)propane-1,2,3-triol (MFPT), a stable furan (B31954) derivative easily transformed from this compound.

MFPT, isolated from the culture broth of Streptomyces sp. strain FV60, demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1) in an in vitro assay system. The compound exhibited a 50% inhibitory concentration (IC50) of 1.2 μM. Mechanistically, MFPT was found to moderately block the penetration of the virus into host cells. Furthermore, it repressed the release of virus from infected cells in a dose-dependent manner, even at concentrations (e.g., 0.2 μM) where it did not significantly decrease the yield of cell-associated viruses.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. While comprehensive, detailed SAR tables for this compound analogues are still an area of ongoing research, existing findings provide initial insights into the relationship between structural variations and biological effects, particularly concerning lipid-lowering activity.

The identification of compound 1 as a novel rearranged this compound-derived derivative, potentially formed from compound 3 through processes like ring reformation, dehydration, reduction, and acetylation, highlights the impact of structural changes on bioactivity. The varying degrees of lipid-lowering efficacy among compounds 1, 2, and 3 (as shown in the table in Section 6.2.3.1) suggest that specific structural features and modifications contribute to their potency. For instance, compound 3 (2-methyl-4-(1-glycerol)-furan) demonstrated a more substantial reduction in intracellular LDL-C and TC compared to compounds 1 and 2, indicating that its specific structural arrangement might be more favorable for these effects. miami.edu The structural diversity observed within the MGF dimer series, including acetylated or epimerized derivatives, lays a foundation for future SAR studies aimed at optimizing their potency and pharmacokinetic properties as FXR agonists and lipid-lowering agents. thegoodscentscompany.com

Computational and Theoretical Approaches to Biological Mechanisms

Computational and theoretical approaches have been instrumental in elucidating the structures and proposing biosynthetic pathways of this compound and its derivatives, which in turn aids in understanding their biological mechanisms. nih.gov

For instance, the structures of novel this compound-derived compounds (like compound 1) were elucidated using a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopic data, and electronic circular dichroism (ECD) calculations. nih.govalfa-chemistry.commiami.edu Specifically, conformational analyses of compound 1 were performed using Spartan 10 software with a molecular mechanics force field (MMFF). The selected conformers were then reoptimized using quantum mechanical calculations at the B3LYP/6-31+g (d, p) level in methanol (B129727) via the Gaussian 09 program. nih.gov The ECD spectra were subsequently simulated using the overlapping Gaussian function, calculating velocity rotatory strengths of the excited states. nih.gov These computational methods are crucial for determining the absolute configuration and understanding the three-dimensional structures, which are directly related to their biological interactions and activities. nih.govciteab.comfishersci.com

The proposed biosynthetic pathways for compounds 1, 2, and 3 also rely on theoretical considerations, tracing their genesis back to this compound and suggesting transformations such as dehydration, ring-opening elimination, ring reformation, and acetylation. Such theoretical frameworks provide insights into how these natural products are formed and how their structural variations might arise, offering avenues for further synthetic and mechanistic investigations.

Future Perspectives and Research Directions

Innovations in Synthetic Methodologies for Complex Furanoids

The intricate architecture of sphydrofuran and related complex furanoids necessitates the development of innovative and efficient synthetic methodologies. While formal total syntheses of this compound have been achieved, notably through protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates, ongoing research aims to enhance the practicality and scalability of these routes. researcher.lifegoogle.comcore.ac.uk The application of novel catalytic systems and stereoselective reactions, such as those derived from Morita-Baylis-Hillman (MBH) chemistry, holds promise for constructing the complex furanoid core with high precision. rsc.org

Further innovations are anticipated in chemoenzymatic approaches, leveraging engineered enzymes to facilitate specific bond formations and introduce chirality with high fidelity. ub.edu Such strategies could offer more environmentally benign and highly selective pathways to this compound and its analogs, reducing the need for extensive protecting group manipulations and harsh reaction conditions. The integration of flow chemistry and automation could also streamline the synthesis of complex furanoid scaffolds, enabling rapid exploration of chemical space and access to diverse derivatives.

Comprehensive Elucidation of Biosynthetic Pathways and Enzymology

Despite the isolation of this compound from microbial sources like Streptomyces sp. MC41-M1 and MC340-A1, a comprehensive understanding of its complete biosynthetic pathway and the enzymes involved remains an active area of research. nih.govnih.gov Recent studies have begun to shed light on the proposed biosynthetic routes for this compound-derived derivatives, indicating that this compound itself exists as an anomeric and ring-chain tautomeric mixture that can be transformed into stable furan (B31954) derivatives. nih.govmdpi.com

The identification of a specialized metabolite biosynthetic gene cluster (SMBGC) responsible for this compound production in Streptomyces ambofaciens ATCC23877 through bioinformatic tools like Synteruptor represents a significant step forward. nih.gov Future research will focus on the in-depth characterization of the genes within this cluster, elucidating the precise enzymatic steps, substrate specificities, and regulatory mechanisms governing this compound biosynthesis. Advanced techniques such as chemoproteomics and in vitro reconstitution of enzymatic pathways will be crucial for identifying and characterizing novel enzymes involved in furanoid ring formation, hydroxylation, and other key transformations. frontiersin.orgrsc.orgnih.govnih.gov Understanding these enzymatic processes could pave the way for engineered biosynthesis in heterologous hosts, enabling sustainable and scalable production of this compound and its derivatives.

Discovery and Mechanistic Characterization of Novel Biological Functions

Initial investigations have revealed that this compound-derived derivatives exhibit promising biological activities, such as lipid-lowering effects identified from Nocardiopsis sp. ZHD001. nih.govmdpi.commdpi.com Specifically, isolated compounds like Nicardifuran E and 2-methyl-4-(1-glyceryl)-furan (compound 3) have shown an ability to influence lipid accumulation in HepG2 cells. nih.govmdpi.com This finding underscores the potential of this compound as a scaffold for developing new therapeutic agents.

Future research will aim to systematically explore the broader biological landscape of this compound and its natural and synthetic analogs. This includes screening for diverse pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which are common among natural products. nih.gov Crucially, efforts will be directed towards the mechanistic characterization of these observed biological functions. This involves identifying specific molecular targets, elucidating binding interactions, and mapping out the cellular pathways modulated by this compound and its derivatives. Techniques such as target deconvolution, proteomics, and advanced cell-based assays will be instrumental in unraveling the intricate mechanisms of action.

Rational Design and Development of this compound-Based Bioactive Molecules

The emerging biological activities of this compound derivatives position them as compelling candidates for rational drug design initiatives. The goal is to leverage the structural insights gained from natural product studies to design and synthesize novel molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties. arxiv.orgnih.govumontpellier.frmdpi.comunimi.it

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core and its peripheral groups to understand how structural changes impact biological activity. This can be guided by computational methods and in silico predictions.

Computational Drug Design: Employing advanced computational approaches, including molecular docking, molecular dynamics simulations, and pharmacophore-guided deep learning, to predict optimal binding to target proteins and design novel analogs. arxiv.orgnih.govmdpi.comunimi.it

Fragment-Based Drug Discovery (FBDD): Utilizing fragments of the this compound scaffold to identify new lead compounds that can be further elaborated.

Prodrug Strategies: Designing prodrugs of this compound or its derivatives to improve bioavailability, stability, or target-specific delivery.

The integration of these rational design strategies with innovative synthetic methodologies and a deeper understanding of biosynthetic pathways will accelerate the development of this compound-based bioactive molecules with therapeutic potential.

Q & A

Q. What are the established methods for isolating Sphydrofuran and its derivatives from microbial sources?

this compound is typically isolated via chemical screening of crude extracts from actinomycetes like Streptomyces and Nocardiopsis species. Key steps include:

- Fermentation : Culturing strains (e.g., Nocardiopsis sp. ZHD001) under optimized conditions to maximize metabolite production .

- Extraction : Using organic solvents (e.g., ethyl acetate) to prepare organic crude extracts (OCEs).

- Chromatography : Fractionation via silica gel, HPLC, or Sephadex LH-20 columns to isolate pure compounds . Structural confirmation employs X-ray crystallography (for absolute configuration) and NMR spectroscopy .

Q. How can researchers validate the lipid-lowering activity of this compound derivatives in vitro?

- Assay Design : Use cell models (e.g., hepatic or adipocyte lines) treated with compounds like Nocarfurans D-E.

- Biomarkers : Measure lipid accumulation via Oil Red O staining or quantify triglycerides/cholesterol via enzymatic kits.

- Controls : Compare with positive controls (e.g., simvastatin) and validate cytotoxicity using MTT assays .

- Dose-Response : Establish IC50 values and statistical significance (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. What genomic tools are available to identify this compound biosynthetic gene clusters (BGCs)?

Advanced methods include:

- Synteruptor : A homology-independent tool for detecting BGCs in genomes (e.g., Streptomyces ambofaciens) by mining genomic islands .

- AntiSMASH : A complementary tool for predicting BGCs based on conserved domains .

- CRISPR-Cas9 : Validate gene function by knocking out candidate genes (e.g., polyketide synthases) and analyzing metabolite profiles .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Triangulation : Cross-validate results using multiple assays (e.g., enzymatic vs. cell-based assays) .

- Structural Confounders : Test if acidic conditions (common in extraction) convert this compound into inactive furan/pyran derivatives .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like strain specificity or cultivation conditions .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

- pH Stability Tests : Incubate compounds in buffers mimicking physiological pH (e.g., 1.2–7.4) and monitor degradation via LC-MS .

- Thermal Analysis : Use DSC/TGA to assess stability at body temperature (37°C) .

- Metabolite Profiling : Identify degradation products using high-resolution mass spectrometry (HRMS) .

Methodological Guidance

How to formulate rigorous research questions for studying this compound’s mechanisms?

Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Ensure access to actinomycete strains and analytical facilities.

- Novel : Focus on understudied aspects (e.g., lipid-lowering mechanisms vs. antimicrobial activity) .

- Relevant : Align with gaps in natural product drug discovery (e.g., metabolic syndrome therapies) .

Q. What are best practices for reporting structural elucidation of novel this compound derivatives?

- Data Transparency : Include raw NMR/HRMS spectra in supplementary materials .

- Crystallography : Deposit X-ray data in public repositories (e.g., Cambridge Structural Database) .

- Biosynthetic Context : Propose pathways (e.g., ring reconstruction, acetylation) with isotopic labeling studies .

Data Analysis & Reproducibility

Q. How to address reproducibility challenges in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.